molecular formula C12H15N3OS2 B14915964 5-((2-(2,5-Dimethylphenoxy)ethyl)thio)-1,3,4-thiadiazol-2-amine

5-((2-(2,5-Dimethylphenoxy)ethyl)thio)-1,3,4-thiadiazol-2-amine

Cat. No.: B14915964
M. Wt: 281.4 g/mol
InChI Key: CDVVSXLBJLFEFF-UHFFFAOYSA-N
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Description

Chemical Structure: The compound, with the systematic name 5-[2-(2,5-dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine (CAS: 915921-54-9), features a 1,3,4-thiadiazole core substituted at position 5 with a 2-(2,5-dimethylphenoxy)ethylthio group and an amine at position 2. Its molecular formula is C₁₂H₁₅N₃OS₂, with a molecular weight of 289.40 g/mol .

Applications: Thiadiazole derivatives are renowned for diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.

Properties

Molecular Formula

C12H15N3OS2

Molecular Weight

281.4 g/mol

IUPAC Name

5-[2-(2,5-dimethylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C12H15N3OS2/c1-8-3-4-9(2)10(7-8)16-5-6-17-12-15-14-11(13)18-12/h3-4,7H,5-6H2,1-2H3,(H2,13,14)

InChI Key

CDVVSXLBJLFEFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCSC2=NN=C(S2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-(2,5-Dimethylphenoxy)ethyl)thio)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-(2,5-dimethylphenoxy)ethylamine with thiocarbonyl compounds under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process that includes the preparation of intermediate compounds followed by their cyclization to form the final product. The process may be optimized for yield and purity, and may involve the use of catalysts and solvents to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-((2-(2,5-Dimethylphenoxy)ethyl)thio)-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the phenoxy or thiadiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Substituted phenoxy or thiadiazole derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-((2-(2,5-Dimethylphenoxy)ethyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, leading to the modulation of biological processes. The compound may inhibit the activity of certain enzymes or bind to receptors, thereby exerting its effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The biological and chemical properties of thiadiazol-2-amine derivatives are highly dependent on substituents. Below is a comparative analysis:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties References
5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine (Target Compound) 2-(2,5-Dimethylphenoxy)ethylthio C₁₂H₁₅N₃OS₂ 289.40 High lipophilicity; potential anticancer applications
5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine 2-Methoxyphenyl C₉H₉N₃OS 207.25 Simpler structure; moderate antioxidant activity
5-((4-Fluorophenoxy)methyl)-1,3,4-thiadiazol-2-amine 4-Fluorophenoxymethyl C₉H₈FN₃OS 225.24 Enhanced metabolic stability due to fluorine substituent
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 4-Chlorobenzylidene + 4-methylphenyl C₁₅H₁₁ClN₄S 314.79 Insecticidal and fungicidal activities
5-(2-(1H-Benzo[d]imidazol-1-yl)ethyl)-1,3,4-thiadiazol-2-amine 2-(Benzimidazol-1-yl)ethyl C₁₁H₁₀N₆S 266.30 Antiproliferative effects; potential kinase inhibition
5-(4-Methylphenyl)-N-prop-2-enyl-1,3,4-thiadiazol-2-amine Allylamine + 4-methylphenyl C₁₂H₁₃N₃S 247.32 Improved reactivity due to allyl group

Key Research Findings

Substituent Effects: Lipophilicity: Bulky substituents (e.g., dimethylphenoxyethylthio) improve membrane permeability but may reduce solubility. Electronic Effects: Electron-withdrawing groups (e.g., -F, -Cl) enhance enzyme inhibition by modulating electron density on the thiadiazole ring .

Structure-Activity Relationships (SAR) :

  • Anticancer Activity : Benzimidazole and allylamine substituents enhance interactions with DNA or protein kinases .
  • Antioxidant Activity : Methoxy and nitro groups improve radical scavenging capacity .

Biological Activity

5-((2-(2,5-Dimethylphenoxy)ethyl)thio)-1,3,4-thiadiazol-2-amine is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on available literature.

Chemical Structure and Properties

The molecular structure of 5-((2-(2,5-Dimethylphenoxy)ethyl)thio)-1,3,4-thiadiazol-2-amine can be represented as follows:

  • Molecular Formula : C13H16N4OS
  • Molecular Weight : 288.36 g/mol

The compound features a thiadiazole ring substituted with a thioether and a dimethylphenoxy group, which may contribute to its biological activities.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit significant antibacterial and antifungal activities.

Case Study: Antibacterial Activity

In a study evaluating various thiadiazole derivatives, it was found that certain compounds demonstrated potent activity against Gram-positive and Gram-negative bacteria. For instance:

  • Compound A (related structure) showed an inhibition zone of 15–19 mm against Salmonella typhi and E. coli at a concentration of 500 μg/disk .
  • Another derivative exhibited moderate activity against Staphylococcus aureus with an MIC value of 62.5 μg/mL .

These findings suggest that 5-((2-(2,5-Dimethylphenoxy)ethyl)thio)-1,3,4-thiadiazol-2-amine may possess similar antimicrobial properties.

Anticancer Activity

The anticancer potential of thiadiazole derivatives has also been documented. A series of studies have shown that certain substitutions on the thiadiazole ring can enhance cytotoxic effects against various cancer cell lines.

Research Findings

  • In vitro studies indicated that some thiadiazole derivatives exhibited significant cytotoxicity against breast cancer cell lines (e.g., MDA-MB-231), with IC50 values lower than that of standard chemotherapeutic agents like cisplatin .
  • The incorporation of different substituents on the thiadiazole ring was found to affect the compound's ability to inhibit tumor cell proliferation .

Other Biological Activities

Beyond antimicrobial and anticancer effects, thiadiazoles have shown potential in various other pharmacological areas:

  • Antiviral Activity : Some derivatives have demonstrated inhibitory effects on viral replication in cell cultures .
  • Antiparasitic Effects : Compounds with similar structures have been evaluated for their efficacy against protozoan parasites like Trypanosoma brucei, showing promising results in preliminary assays .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant activity against E. coli, S. aureus
AnticancerCytotoxicity in breast cancer cell lines
AntiviralInhibition of viral replication
AntiparasiticEfficacy against Trypanosoma brucei

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